1-(4-Bromophenylsulfonyl)-4-methylpiperidine
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Overview
Description
1-(4-Bromophenylsulfonyl)-4-methylpiperidine is a chemical compound with the molecular formula C11H14BrNO2S It is characterized by the presence of a bromophenylsulfonyl group attached to a methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The piperidine ring may also interact with receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(4-Bromophenylsulfonyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(4-Chlorophenylsulfonyl)-4-methylpiperidine: Contains a chlorine atom instead of a bromine atom.
1-(4-Methylphenylsulfonyl)-4-methylpiperidine: Contains a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness: 1-(4-Bromophenylsulfonyl)-4-methylpiperidine is unique due to the presence of both the bromophenylsulfonyl group and the methylpiperidine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXWMYDMGGSQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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